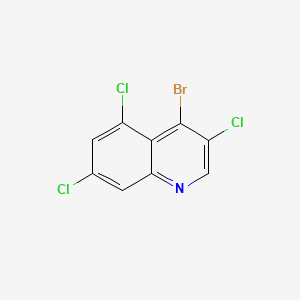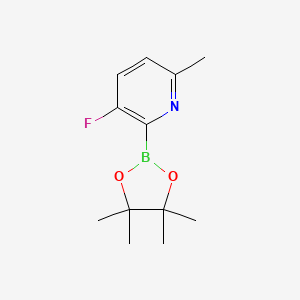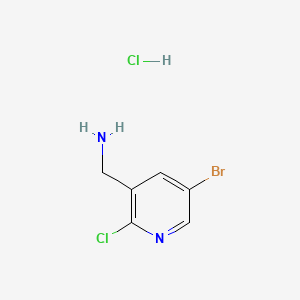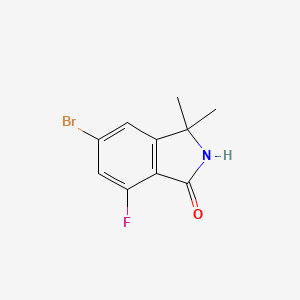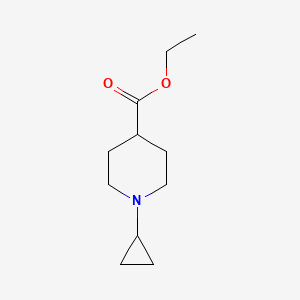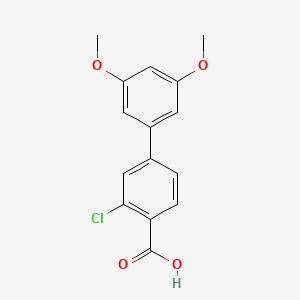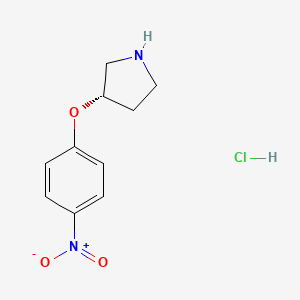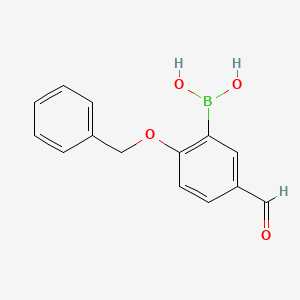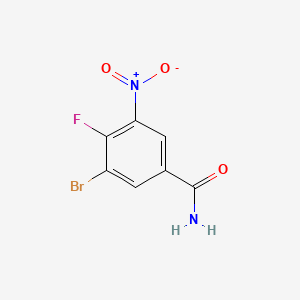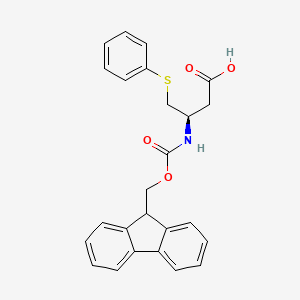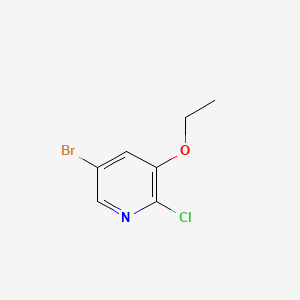
5-溴-2-氯-3-乙氧基吡啶
概述
描述
5-Bromo-2-chloro-3-ethoxypyridine is a heterocyclic organic compound with the molecular formula C7H6BrClNO . It is a pyridine derivative that is widely used in various fields, including medical, environmental, and industrial research.
Molecular Structure Analysis
The molecular weight of 5-Bromo-2-chloro-3-ethoxypyridine is 236.5 . The InChI code is 1S/C7H7BrClNO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.Physical And Chemical Properties Analysis
5-Bromo-2-chloro-3-ethoxypyridine is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .科学研究应用
作用机制
The mechanism of action of 5-Bromo-2-chloro-3-ethoxypyridine is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins and other inflammatory molecules. Additionally, it has been shown to interact with certain proteins in the cell, such as kinases, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-chloro-3-ethoxypyridine are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the production of prostaglandins and other inflammatory molecules. Additionally, it has been shown to interact with certain proteins in the cell, such as kinases, which are involved in signal transduction pathways.
实验室实验的优点和局限性
The advantages of using 5-Bromo-2-chloro-3-ethoxypyridine in laboratory experiments include its low cost, its versatility, and its ability to be used in a variety of applications. Additionally, it is easy to synthesize in a laboratory setting and can be used to study a variety of biological processes. The main limitation of 5-Bromo-2-chloro-3-ethoxypyridine is that its mechanism of action is not yet fully understood.
未来方向
The future directions for 5-Bromo-2-chloro-3-ethoxypyridine research include further studies into its mechanism of action, its effects on gene expression, its use as a drug delivery agent, and its potential applications in cancer research. Additionally, further studies into its biochemical and physiological effects could lead to new treatments and therapies. Additionally, further research into its synthesis methods could lead to more efficient and cost-effective production of the compound. Finally, further research into its potential toxicity and safety could lead to better safety protocols when using the compound in laboratory experiments.
安全和危害
The compound has several hazard statements including H302-H312-H315-H319-H332-H335, indicating that it can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
属性
IUPAC Name |
5-bromo-2-chloro-3-ethoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClNO/c1-2-11-6-3-5(8)4-10-7(6)9/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMDMSGQELXZEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(N=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70745077 | |
| Record name | 5-Bromo-2-chloro-3-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1241752-29-3 | |
| Record name | 5-Bromo-2-chloro-3-ethoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70745077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
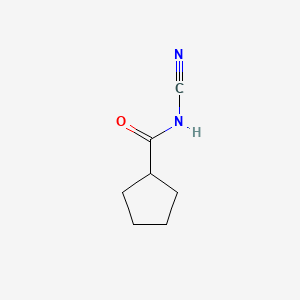

![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone](/img/structure/B571751.png)
